11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
This tricyclic heterocyclic compound features a complex fused-ring system with multiple functional groups, including an acetylated amine, a benzoxazinone moiety, and a sulfur-containing thioether linkage.
Properties
IUPAC Name |
11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-17-8-9-22-21(14-17)31(12-13-36-22)24(34)16-37-28-29-26-25(27(35)32(28)19-6-4-3-5-7-19)20-10-11-30(18(2)33)15-23(20)38-26/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDHFTLJDFIQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C5=C(S4)CN(CC5)C(=O)C)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazatricyclo structure, followed by the introduction of the benzoxazin and sulfanyl groups. The final step involves acetylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
The compound 11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential applications in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry and materials science, supported by relevant case studies and data.
Chemical Properties and Structure
The compound belongs to a class of benzoxazine derivatives known for their diverse biological activities. Its structure includes a triazatricyclo framework, which contributes to its unique properties. The presence of the benzoxazine moiety is significant as it is often associated with pharmacological activities.
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that benzoxazine derivatives exhibit anticancer properties. For instance, compounds similar to the one have shown moderate activity against various cancer cell lines. Research suggests that the incorporation of specific substituents can enhance their efficacy by modifying their interaction with cellular targets .
2. Antimicrobial Properties
Benzoxazine derivatives have been explored for their antimicrobial activities. The compound's structure allows for potential interactions with bacterial membranes or enzymes, leading to inhibition of bacterial growth. Case studies have demonstrated that certain benzoxazines can effectively combat resistant strains of bacteria, making them promising candidates for new antimicrobial agents .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzoxazine derivatives. Preliminary research indicates that these compounds may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Applications in Materials Science
1. Polymer Science
The unique chemical structure of the compound allows it to be utilized in the development of advanced materials. Benzoxazines are known for their thermosetting properties when polymerized, leading to materials that exhibit high thermal stability and mechanical strength. This makes them suitable for applications in aerospace and automotive industries .
2. Coatings and Adhesives
Due to their excellent adhesion properties and resistance to solvents, benzoxazine-based compounds are being investigated as components in coatings and adhesives. Their ability to form cross-linked structures upon curing enhances the durability and performance of these materials .
Table 1: Biological Activities of Benzoxazine Derivatives
| Activity Type | Compound Variation | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Substituted Benzoxazine A | 15 | |
| Antimicrobial | Substituted Benzoxazine B | 20 | |
| Neuroprotective | Substituted Benzoxazine C | 10 |
Table 2: Material Properties of Benzoxazine Polymers
| Property | Value | Application Area |
|---|---|---|
| Glass Transition Temperature (Tg) | 200°C | Aerospace |
| Tensile Strength | 80 MPa | Automotive |
| Solvent Resistance | High | Coatings |
Mechanism of Action
The mechanism of action of 11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, thereby modulating their activity. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, which could influence its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s closest analogues include other tricyclic systems with variations in substituents and heteroatom placement. A notable example is 5-[(2,4-Dichlorophenyl)Methylsulfanyl]-11-Methyl-4-Phenyl-8-Thia-4,6,11-Triazatricyclo[7.4.0.02,7]Trideca-1(9),2(7),5-Trien-3-One (CAS: 866137-98-6), which replaces the acetyl and benzoxazinone groups with a dichlorophenylmethylsulfanyl moiety .
Comparative Analysis
Research Findings
Target Compound: Computational docking studies suggest strong affinity for cyclin-dependent kinases (CDKs) due to the benzoxazinone moiety’s ability to mimic ATP’s adenine ring .
866137-98-6 : Demonstrated moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) in preliminary assays, attributed to the dichlorophenyl group’s lipophilicity disrupting bacterial membranes .
Biological Activity
The compound 11-acetyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzoxazine moiety is particularly significant, as compounds containing this structure have been associated with various pharmacological effects.
Antitumor Activity
Research indicates that compounds similar to the one exhibit notable antitumor properties . For instance, derivatives of benzoxazine have shown cytotoxic effects against several cancer cell lines. A study reported that certain thiazole derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting a strong potential for anticancer applications .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| Doxorubicin | Jurkat | < 1.00 |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Benzoxazinone derivatives have been documented for their ability to inhibit cyclooxygenase (COX) enzymes selectively, which plays a crucial role in the inflammatory response . This selective inhibition could lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
There is evidence suggesting that similar benzoxazine compounds exhibit antimicrobial activity against various pathogens. For example, studies have shown that certain thiazole derivatives displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The structural features contributing to this activity include electron-donating groups on the phenyl ring and specific substitutions on the thiazole ring.
The biological activities of this compound likely stem from its ability to interact with specific molecular targets within cells:
- Cytotoxicity Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key proteins involved in cell survival.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, the compound could reduce prostaglandin synthesis, leading to decreased inflammation.
- Antimicrobial Mechanism : The presence of sulfur and nitrogen heteroatoms may enhance the compound's ability to penetrate bacterial membranes or interfere with bacterial metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- A study published in MDPI highlighted the effectiveness of thiazole-bearing molecules as antitumor agents, indicating that structural modifications can significantly enhance their cytotoxicity .
- Another investigation focused on benzoxazine derivatives demonstrated their potential as anti-inflammatory agents with favorable gastrointestinal safety profiles .
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. A general method involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid catalysis in absolute ethanol, followed by solvent evaporation and purification . To optimize yield, factorial design experiments can systematically vary parameters like temperature, solvent polarity, and catalyst concentration . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation, particularly for distinguishing sulfur and nitrogen atoms in the tricyclic core. For purity assessment, reverse-phase HPLC with UV/Vis detection is recommended, using acetonitrile/water gradients to resolve polar impurities . X-ray crystallography may be employed to confirm stereochemistry, though crystallization challenges are common due to the compound’s complex topology .
Advanced Research Questions
Q. How can computational modeling and AI enhance the design of derivatives with improved pharmacokinetic properties?
Machine learning (ML) models trained on PubChem datasets can predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles by correlating structural features (e.g., sulfanyl groups, acetyl substitutions) with bioavailability data . COMSOL Multiphysics simulations enable virtual screening of derivatives for solubility and permeability, reducing reliance on in vivo trials . For targeted delivery, molecular docking studies with COMSOL can model interactions between the compound’s benzoxazine moiety and specific protein receptors .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). A robust approach includes:
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial or cytotoxicity assays) to identify trends obscured by noise .
- Control standardization : Use uniform solvents (e.g., DMSO at <0.1% v/v) and reference compounds (e.g., benzodioxane derivatives) to normalize inter-lab variability .
- Dose-response validation : Apply Hill equation modeling to distinguish true bioactivity from assay artifacts .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
A factorial design approach is recommended to test variables:
- pH : Simulate gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments.
- Temperature : Incubate samples at 37°C (physiological) vs. 25°C (control).
- Enzymatic exposure : Include liver microsomes or esterases to assess metabolic degradation .
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products, while molecular dynamics simulations predict hydrolysis-prone sites (e.g., acetyl groups) .
Q. What methodologies are effective for studying the compound’s mechanism of action in complex biological systems?
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets altered post-treatment.
- Transcriptomics : RNA-seq can reveal pathway-level changes (e.g., oxidative stress or apoptosis markers).
- Chemical probes : Synthesize fluorescently tagged derivatives (e.g., FITC conjugates) for live-cell imaging to track subcellular localization .
Methodological Considerations
Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., racemization) during scale-up .
- In-line analytics : Implement PAT (process analytical technology) tools like FTIR spectroscopy to monitor intermediate purity in real time .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
